

# Application Notes: Tungsten Disulfide (WS<sub>2</sub>) in Energy Storage Electrodes

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## Compound of Interest

Compound Name: WS<sub>3</sub>

Cat. No.: B15559451

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A note on terminology: While the prompt requested information on "**WS<sub>3</sub>**", the stable and widely researched material for energy storage applications is tungsten disulfide, with the chemical formula WS<sub>2</sub>. Tungsten trisulfide (WS<sub>3</sub>) is less stable and not commonly used in this context. These notes will focus on the scientifically prominent WS<sub>2</sub>.

Tungsten disulfide (WS<sub>2</sub>) is a two-dimensional (2D) transition metal dichalcogenide (TMD) that has garnered significant interest for next-generation energy storage devices.[1][2] Its unique layered structure, similar to graphene, allows for the intercalation and deintercalation of ions, making it a promising electrode material for both batteries and supercapacitors.[3][4] The interlayer spacing of approximately 0.62 nm provides ample room for ions like Li<sup>+</sup>, Na<sup>+</sup>, and K<sup>+</sup> to be stored.[3]

## Key Advantages of WS<sub>2</sub> in Energy Storage:

- **High Theoretical Capacity:** WS<sub>2</sub> offers a high theoretical capacity for ion storage, making it an attractive alternative to traditional graphite anodes in lithium-ion batteries (LIBs).[5][6]
- **Layered Structure:** The van der Waals forces between individual WS<sub>2</sub> layers facilitate ion intercalation, a key mechanism for energy storage in batteries.
- **High Surface Area:** Nanosheet and other nanostructured forms of WS<sub>2</sub> provide a large surface area, which enhances the electrochemical reactions at the electrode-electrolyte interface, crucial for supercapacitor performance.[7]

- **Electrochemical Activity:** The tungsten centers in WS<sub>2</sub> can undergo redox reactions, contributing to Faradaic charge storage (pseudocapacitance) in supercapacitors.[7]

#### Applications:

- **Lithium-Ion Battery (LIB) Anodes:** WS<sub>2</sub> is extensively studied as an anode material for LIBs, where it operates based on a conversion or intercalation reaction with lithium ions.[3][8] Composites of WS<sub>2</sub> with carbonaceous materials like graphene or carbon nanotubes are often developed to improve electrical conductivity and buffer the volume changes that occur during cycling.[5][9]
- **Sodium-Ion Battery (SIB) Anodes:** With growing interest in alternatives to lithium, WS<sub>2</sub> is being explored for sodium-ion batteries.[6][10][11] Its larger interlayer spacing is advantageous for accommodating the larger sodium ions.[3]
- **Supercapacitor Electrodes:** The high surface area and pseudocapacitive nature of WS<sub>2</sub> make it a suitable material for supercapacitors, which require rapid charge and discharge capabilities.[7][12][13][14] WS<sub>2</sub>-based electrodes can store charge through both electrical double-layer capacitance (EDLC) and Faradaic reactions.

## Performance Data of WS<sub>2</sub>-Based Electrodes

The following tables summarize the electrochemical performance of various WS<sub>2</sub>-based electrode materials as reported in the literature.

Table 1: Performance in Battery Applications

Electrode Material	Battery Type	Specific Capacity	Current Density	Cycle Life	Coulombic Efficiency	Reference
WS <sub>2</sub> /SiOC Composite	Na-ion	474.88 mAh g <sup>-1</sup> (1st cycle)	Not Specified	-	Improved	[3]
WS <sub>2</sub> /SiOC Composite	K-ion	218.91 mAh g <sup>-1</sup> (1st cycle)	Not Specified	-	Improved	[3]
Acid-Treated WS <sub>2</sub>	Li-ion	470 mAh g <sup>-1</sup> (1st cycle)	25 mA g <sup>-1</sup>	118 mAh/g after 50 cycles	-	[15]
WS <sub>2</sub> -NaCl Exfoliated	Na-ion	373 mAh g <sup>-1</sup> (after 100 cycles)	0.1 A g <sup>-1</sup>	Stable for 100 cycles	-	[16]
WS <sub>2</sub> /NPC-2	Na-ion	436 mAh g <sup>-1</sup>	0.1 A g <sup>-1</sup>	Stable for 6000 cycles at 5 A g <sup>-1</sup>	-	[10]
WS <sub>2</sub> -Graphite	Li-ion DIB	457 mAh g <sup>-1</sup>	0.1 A g <sup>-1</sup>	-	>99%	[8][17]
Pristine WS <sub>2</sub>	Li-ion	~400 mAh g <sup>-1</sup>	1C rate	250 mAh g <sup>-1</sup> at 5C	-	[18]
Carbon-coated WS <sub>2</sub>	Li-ion	~450 mAh g <sup>-1</sup>	1C rate	Regained after 700 cycles	-	[18]

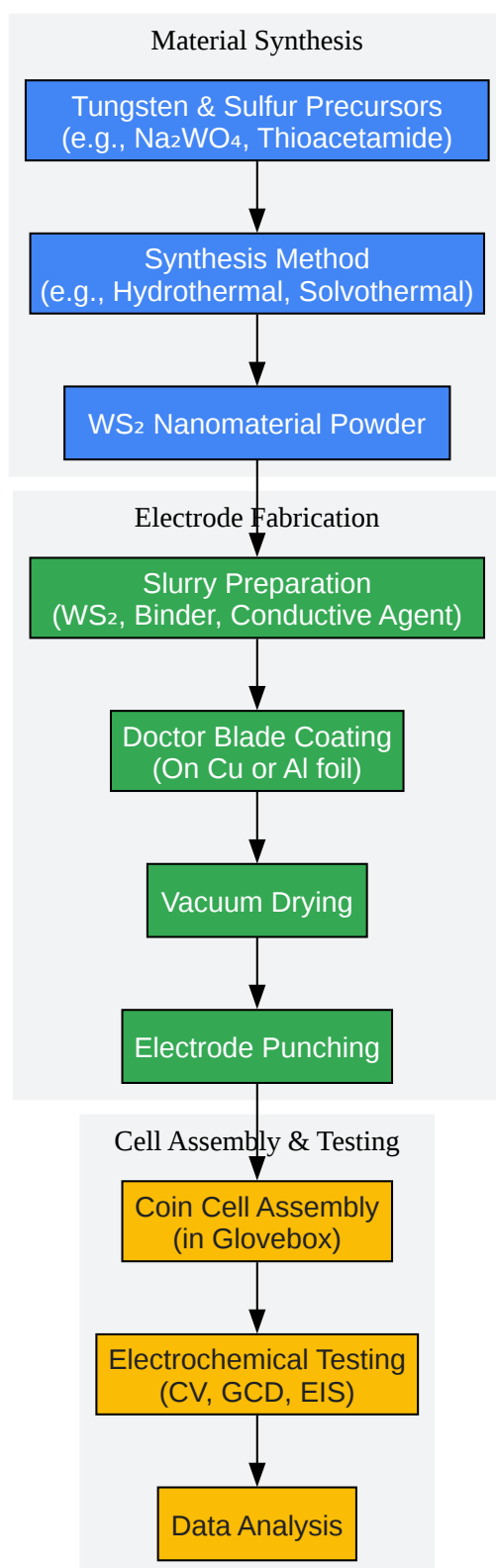
Table 2: Performance in Supercapacitor Applications

Electrode Material	Configuration	Specific Capacitance / Capacity	Current Density / Scan Rate	Cycle Life	Energy/Power Density	Reference
WS <sub>2</sub> @Co MgS Composite	Three-electrode	1457.31 F g <sup>-1</sup> (874.39 C g <sup>-1</sup> )	1.5 A g <sup>-1</sup>	91% retention after 7000 cycles	-	[12]
WS <sub>2</sub> @Co MgS//AC	Asymmetric Device	325 C g <sup>-1</sup>	-	92% efficiency over 7000 cycles	-	[12]
Interconnected WS <sub>2</sub> Nanosheets	Three-electrode	74 F g <sup>-1</sup>	3 A g <sup>-1</sup>	Stable up to 7000 cycles	-	[13]
WS <sub>2</sub> Nanosheets	Symmetric Device	6.3 F g <sup>-1</sup>	0.05 A g <sup>-1</sup>	-	5.6x10 <sup>2</sup> mW h kg <sup>-1</sup> / 3.6x10 <sup>5</sup> mW kg <sup>-1</sup>	[13]
WS <sub>2</sub> Nanosheets (Exfoliated)	Three-electrode	140 F g <sup>-1</sup>	20 mV s <sup>-1</sup>	-	-	[7]
WS <sub>2</sub> /RGO Hybrids	Two-electrode	350 F g <sup>-1</sup>	2 mV s <sup>-1</sup>	-	-	[19]
WS <sub>2</sub> Quantum Dots	Solid-state Device	28 mF cm <sup>-2</sup> (areal)	0.1 mA cm <sup>-2</sup>	80% retention after 10,000 cycles	1.49 μW h cm <sup>-2</sup>	

# Experimental Protocols & Visualizations

## Synthesis and Electrode Fabrication Workflow

The general process for creating and testing a WS<sub>2</sub>-based electrode involves material synthesis, electrode fabrication, cell assembly, and electrochemical characterization.



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Fig. 1: General workflow for WS<sub>2</sub> electrode preparation and testing.

## Protocol 1: Hydrothermal Synthesis of WS<sub>2</sub> Nanosheets

This protocol is adapted from a method for synthesizing 1T@2H phase WS<sub>2</sub> nanosheets.[\[20\]](#)

### Materials:

- Sodium Tungstate Dihydrate (Na<sub>2</sub>WO<sub>4</sub>·2H<sub>2</sub>O)
- Thioacetamide (CH<sub>3</sub>CSNH<sub>2</sub>)
- Oxalic Acid
- Deionized (DI) water
- Teflon-lined stainless steel autoclave (100 mL)

### Procedure:

- Dissolve 1.0 g of sodium tungstate dihydrate and 1.2 g of thioacetamide in 70 mL of DI water in a beaker.
- Stir the solution at 600 rpm for 20 minutes to ensure complete dissolution.
- Add 0.6 g of oxalic acid to the solution to create an acidic environment. Continue stirring at 600 rpm for 1 hour.
- Transfer the resulting mixture to a 100 mL Teflon-lined stainless steel autoclave.
- Seal the autoclave and heat it at 200 °C for 24 hours in an oven.
- After 24 hours, allow the autoclave to cool down to room temperature naturally.
- Collect the black precipitate by centrifugation or filtration.
- Wash the product multiple times with DI water and ethanol to remove any unreacted precursors and byproducts.
- Dry the final WS<sub>2</sub> nanosheet powder in a vacuum oven at 60 °C overnight.

## Protocol 2: Electrode Fabrication (Slurry Casting)

This is a general protocol for preparing a working electrode for battery or supercapacitor testing.[\[21\]](#)[\[22\]](#)

Materials:

- Synthesized WS<sub>2</sub> active material
- Conductive agent (e.g., Super P or acetylene black)
- Binder (e.g., Polyvinylidene fluoride - PVDF)
- Solvent (e.g., N-Methyl-2-pyrrolidone - NMP)
- Current collector foil (e.g., Copper foil for anodes, Aluminum foil for cathodes)
- Mortar and pestle, magnetic stirrer, doctor blade, vacuum oven

Procedure:

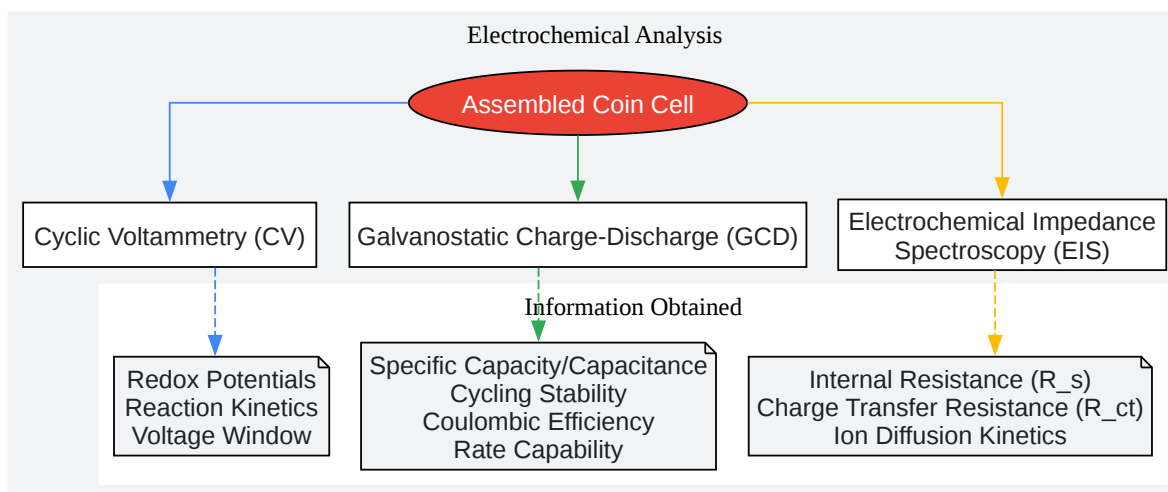
- In a mortar, thoroughly mix the synthesized WS<sub>2</sub> active material, conductive carbon, and PVDF binder in a specific weight ratio (e.g., 80:10:10).
- Transfer the powder mixture to a small vial. Add a sufficient amount of NMP solvent to the mixture.
- Stir the mixture vigorously for several hours (e.g., overnight) using a magnetic stirrer to form a homogeneous, viscous slurry.
- Clean the surface of the current collector foil with ethanol.
- Use a doctor blade to cast the slurry onto the current collector foil with a uniform thickness (e.g., 100-150  $\mu\text{m}$ ).[\[21\]](#)
- Dry the coated foil in a vacuum oven at a specified temperature (e.g., 80-120 °C) for at least 12 hours to completely remove the NMP solvent.



- Once dried, use a circular punch to cut out circular electrodes of a specific diameter (e.g., 12-15 mm) for coin cell assembly.
- Measure the mass of the active material on each electrode (mass loading).

## Electrochemical Characterization Workflow

Once the coin cell is assembled, a series of electrochemical tests are performed to evaluate the material's performance.



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Fig. 2: Standard workflow for electrochemical characterization.

## Protocol 3: Electrochemical Testing

These protocols describe the setup for common electrochemical tests using a potentiostat/galvanostat.[23] The tests are typically performed in a two-electrode coin cell (e.g., CR2032) configuration.[3][24]

### a) Cyclic Voltammetry (CV)

- Purpose: To investigate the redox behavior, determine the operating voltage window, and identify the charge storage mechanism (intercalation, conversion, or capacitive).[\[25\]](#)[\[26\]](#)[\[27\]](#)
- Setup:
  - Potential Window: Sweep between a defined voltage range (e.g., 0.01 V to 3.0 V vs. Li/Li<sup>+</sup> for LIB anodes).
  - Scan Rates: Perform scans at various rates (e.g., 0.1, 0.2, 0.5, 1.0, 2.0 mV s<sup>-1</sup>) to study reaction kinetics.
  - Cycles: Typically run for 3-5 initial cycles to stabilize the electrode.
- Data Interpretation: The presence of distinct peaks indicates redox reactions (battery-like behavior), while a rectangular shape suggests capacitive behavior (supercapacitor-like).

#### b) Galvanostatic Charge-Discharge (GCD)

- Purpose: To measure the specific capacity (in mAh g<sup>-1</sup>) or specific capacitance (in F g<sup>-1</sup>), cycling stability, and coulombic efficiency.[\[23\]](#)
- Setup:
  - Current Density: Apply a constant current, normalized by the active material mass (e.g., 100 mA g<sup>-1</sup> or a C-rate like C/10).
  - Voltage Limits: Charge and discharge the cell between the voltage limits determined from CV.
  - Cycling: Repeat the charge-discharge process for a large number of cycles (e.g., 100 to several thousand) to evaluate stability.
- Data Interpretation: The length of the discharge plateau/slope is used to calculate the capacity. The capacity retention over cycles indicates stability.

#### c) Electrochemical Impedance Spectroscopy (EIS)

- Purpose: To study the internal resistance and charge transfer kinetics of the electrode.[28][29][30]
- Setup:
  - Frequency Range: Apply a small AC voltage perturbation (e.g., 5-10 mV) over a wide frequency range (e.g., 100 kHz to 0.01 Hz).
  - State of Charge: Measurements are often taken on a fresh cell and after a certain number of cycles to observe changes in resistance.
- Data Interpretation: The data is presented as a Nyquist plot. The semicircle in the high-frequency region corresponds to the charge-transfer resistance ( $R_{ct}$ ), while the intercept with the real axis at high frequency represents the solution resistance ( $R_s$ ). A straight line in the low-frequency region relates to ion diffusion.

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